![molecular formula C17H16ClFN2O3S2 B2830728 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1207022-19-2](/img/structure/B2830728.png)
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide
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Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C17H16ClFN2O3S2 and its molecular weight is 414.89. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Oxazolidinone analogs, including those related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide, have been identified for their antibacterial properties, particularly against clinically important pathogens. These compounds have shown effectiveness against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes, and Mycobacterium tuberculosis, among others, without cross-resistance with other common antibacterial agents (Zurenko et al., 1996).
Anticonvulsant Activities
Research into the synthesis of thiazolidin-4-ones, including structural analogs of the specified compound, has demonstrated their potential as anticonvulsants. Among these, certain compounds have been highlighted for their moderate potency in comparison to standard treatments like diazepam, showcasing the therapeutic potential of thiazolidinone derivatives in managing convulsive disorders (Alagarsamy et al., 2016).
Anticancer Potential
The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their evaluation as anticancer agents have revealed significant selectivity and potency against A549 human lung adenocarcinoma cells. These findings suggest a promising direction for the development of new anticancer therapies based on thiazolidinone derivatives (Evren et al., 2019).
Anti-inflammatory Applications
The rational design and synthesis of compounds using the 4-thiazolidinone core for the development of non-steroidal anti-inflammatory drugs (NSAIDs) have been explored. These efforts have led to the identification of compounds with significant anti-exudative activity, comparable to classic NSAIDs like Diclofenac. This research highlights the potential of thiazolidinone derivatives in creating new anti-inflammatory medications (Golota et al., 2015).
properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S2/c18-15-7-4-13(10-16(15)21-8-1-9-26(21,23)24)20-17(22)11-25-14-5-2-12(19)3-6-14/h2-7,10H,1,8-9,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXRYDOCFKEABH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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